2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Catalog No.
S914374
CAS No.
7152-19-4
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

CAS Number

7152-19-4

Product Name

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11)

InChI Key

WGBRHUINONWPFT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)NC#N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC#N

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative characterized by the presence of a cyano group and an amino group at the 2-position, a hydroxy group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is C5H7N3OC_5H_7N_3O with a molecular weight of approximately 125.13 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The mechanism of action of 6-Methylisocytosine within DNA is still under investigation. Some studies suggest it might influence gene expression by affecting DNA methylation patterns []. Methylation refers to the addition of methyl groups to DNA, which can impact gene activity.

Due to its functional groups. Key reactions include:

  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can further react to yield more complex structures .
  • Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which may exhibit enhanced biological activities .
  • Substitution Reactions: The amino and hydroxy groups can act as nucleophiles in substitution reactions, allowing for the introduction of various substituents at different positions on the pyrimidine ring.

Research has indicated that 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in antibiotic development .
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
  • Immunomodulatory Effects: Some studies suggest that it may modulate immune responses, potentially useful in treating autoimmune diseases or enhancing vaccine efficacy .

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be achieved through several methods:

  • Condensation of Cyanamide and Diketene: A common method involves the reaction of diketene with cyanamide, leading to the formation of pyrimidine derivatives through subsequent transformations .
  • Modification of Existing Pyrimidines: Starting from 2-amino-4-hydroxy-6-methylpyrimidine, cyano groups can be introduced via nucleophilic substitution reactions .
  • Use of Guanidine Derivatives: Guanidine derivatives can react with appropriate substrates under basic conditions to yield pyrimidine compounds with cyano and hydroxy functionalities .

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine has diverse applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Compounds derived from this structure may be used in developing herbicides or pesticides due to their biological activity against pathogens.
  • Biochemical Research: The compound serves as a valuable intermediate in synthesizing other biologically active molecules for research purposes.

Interactions of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with various biological macromolecules have been studied:

  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .
  • Binding Affinity Studies: Research has focused on its binding interactions with DNA and RNA, suggesting roles in genetic regulation or as a scaffold for drug design .

Several compounds share structural similarities with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-Hydroxy-6-MethylpyrimidineLacks cyano groupExhibits different biological activities
2-Amino-4,6-DihydroxypyrimidineContains two hydroxy groupsPotentially stronger antioxidant properties
5-Fluoro-2-Amino-4-Hydroxy-pyrimidineFluorinated derivativeIncreased potency against certain bacterial strains
2-Amino-6-MethylpyrimidinoneLacks hydroxy groupDifferent reactivity profile

These compounds are compared based on their structural features and unique aspects that differentiate them from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Understanding these similarities and differences is crucial for developing targeted therapies and enhancing the efficacy of existing drugs.

XLogP3

-0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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